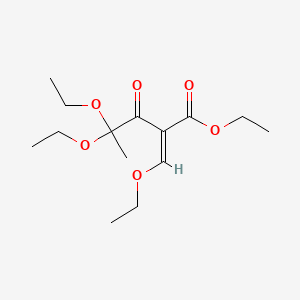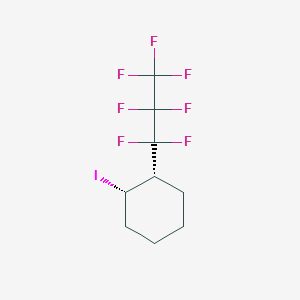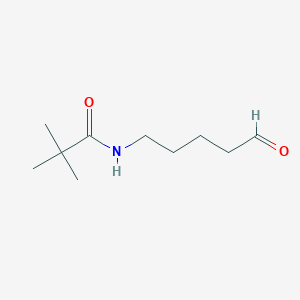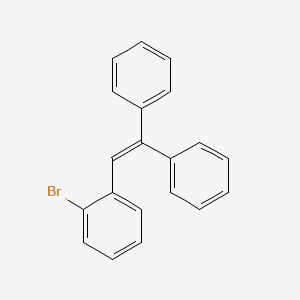
Pentanoic acid, 4,4-diethoxy-2-(ethoxymethylene)-3-oxo-, ethyl ester, (E)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4,4-diethoxy-2-(ethoxymethylene)-3-oxovalerate is an organic compound with the molecular formula C13H22O6. It is characterized by the presence of multiple functional groups, including esters, ketones, and ethers. This compound is often used in organic synthesis due to its reactivity and versatility.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ethyl 4,4-diethoxy-2-(ethoxymethylene)-3-oxovalerate can be synthesized through a multi-step process involving the reaction of ethyl acetoacetate with diethyl oxalate under basic conditions. The reaction typically involves the use of sodium ethoxide as a base and ethanol as a solvent. The reaction proceeds through the formation of an intermediate, which is then treated with ethyl orthoformate to yield the final product.
Industrial Production Methods
In an industrial setting, the production of Ethyl 4,4-diethoxy-2-(ethoxymethylene)-3-oxovalerate involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 4,4-diethoxy-2-(ethoxymethylene)-3-oxovalerate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The ethoxy groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a catalyst.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Ethyl 4,4-diethoxy-2-(ethoxymethylene)-3-oxovalerate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential use in the synthesis of biologically active compounds.
Medicine: Explored for its role in the development of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Ethyl 4,4-diethoxy-2-(ethoxymethylene)-3-oxovalerate involves its reactivity with various reagents. The compound’s multiple functional groups allow it to participate in a range of chemical reactions, targeting different molecular pathways. For instance, the ketone group can undergo nucleophilic addition, while the ester groups can participate in esterification and transesterification reactions.
Vergleich Mit ähnlichen Verbindungen
Ethyl 4,4-diethoxy-2-(ethoxymethylene)-3-oxovalerate can be compared with similar compounds such as:
Ethyl acetoacetate: Similar in structure but lacks the ethoxymethylene group.
Diethyl oxalate: Contains ester groups but lacks the ketone functionality.
Ethyl 2-oxovalerate: Similar but lacks the diethoxy and ethoxymethylene groups.
The uniqueness of Ethyl 4,4-diethoxy-2-(ethoxymethylene)-3-oxovalerate lies in its combination of functional groups, which provides a versatile platform for various chemical transformations.
Eigenschaften
CAS-Nummer |
55130-45-5 |
|---|---|
Molekularformel |
C14H24O6 |
Molekulargewicht |
288.34 g/mol |
IUPAC-Name |
ethyl (2E)-4,4-diethoxy-2-(ethoxymethylidene)-3-oxopentanoate |
InChI |
InChI=1S/C14H24O6/c1-6-17-10-11(13(16)18-7-2)12(15)14(5,19-8-3)20-9-4/h10H,6-9H2,1-5H3/b11-10+ |
InChI-Schlüssel |
RDUACTOLQQHQBU-ZHACJKMWSA-N |
Isomerische SMILES |
CCO/C=C(\C(=O)C(C)(OCC)OCC)/C(=O)OCC |
Kanonische SMILES |
CCOC=C(C(=O)C(C)(OCC)OCC)C(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![(6R,7R)-7-amino-3-[(1-methylpyrrolidin-1-ium-1-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;dihydrochloride](/img/structure/B13831640.png)

